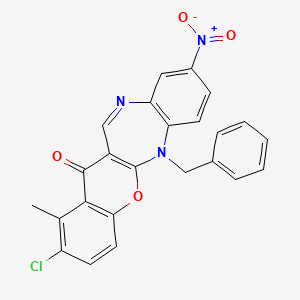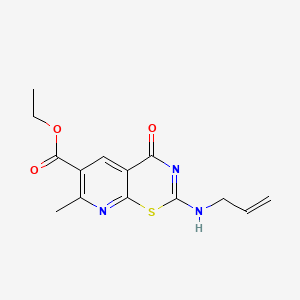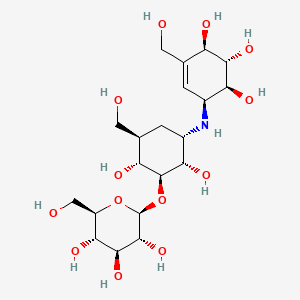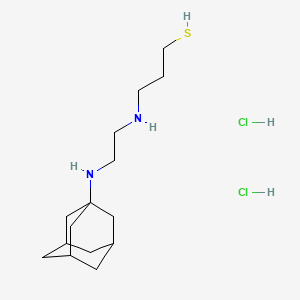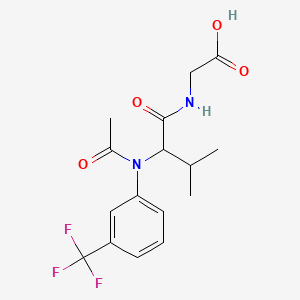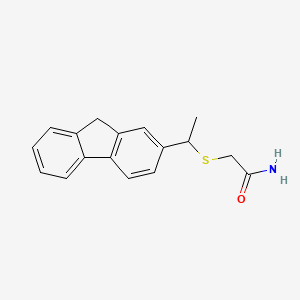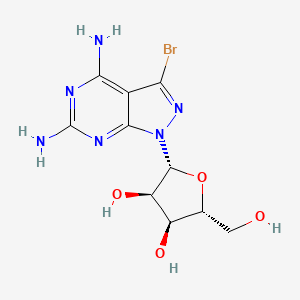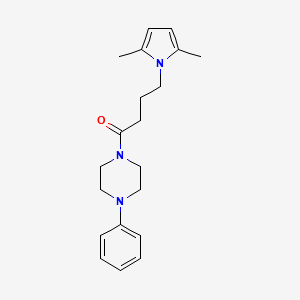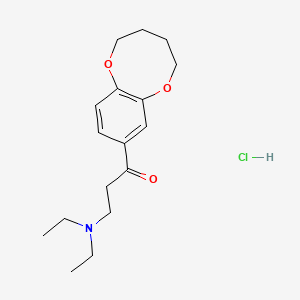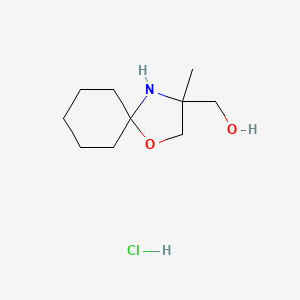
3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-oxa-4-azaspiro(45)decane-3-methanol hydrochloride is a synthetic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride typically involves the formation of the spirocyclic ring system followed by functionalization at specific positions. One common synthetic route involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and implementing purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups at specific positions on the spirocyclic ring.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-1-oxa-8-azaspiro(4.5)decane hydrochloride
- 3-Methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one hydrochloride
- 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro(4.5)decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one
Uniqueness
3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms within the ring system. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
87527-40-0 |
|---|---|
Molekularformel |
C10H20ClNO2 |
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
(3-methyl-1-oxa-4-azaspiro[4.5]decan-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(7-12)8-13-10(11-9)5-3-2-4-6-10;/h11-12H,2-8H2,1H3;1H |
InChI-Schlüssel |
ATQPIXOLTOGLDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC2(N1)CCCCC2)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



